![molecular formula C11H19N3 B1527906 2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶 CAS No. 1248910-92-0](/img/structure/B1527906.png)

2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶

描述

The compound “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a derivative of pyrazole, a basic heterocyclic organic compound with the molecular formula C3H4N2 . Pyrazole derivatives have been the subject of much research due to their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Synthesis Analysis

While specific synthesis methods for “2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” were not found, a related compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was synthesized from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .

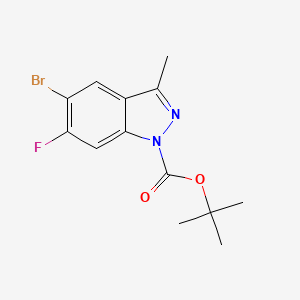

Molecular Structure Analysis

The molecular structure of a similar compound, “2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine”, was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

科学研究应用

“2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶”应用综述:

抗利什曼原虫和抗疟疾活性

含吡唑的化合物以其有效的抗利什曼原虫和抗疟疾活性而闻名。 “2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶”与这些化合物在结构上的相似性表明其在利什曼病和疟疾的治疗和预防方面具有潜在用途 .

抗炎特性

吡唑核心存在于 FDA 批准的几种抗炎药物中。 该化合物可以探索其在减轻炎症方面的功效,可能导致新的抗炎药物 .

镇痛作用

吡唑衍生物已被证明具有镇痛作用。 对“2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶”的研究可能会发现新的止痛药 .

抗肿瘤活性

一些吡唑化合物表现出抗肿瘤活性。 研究该化合物与癌细胞的相互作用可能会导致新的癌症疗法 .

抗菌特性

鉴于吡唑化合物具有广泛的生物活性,包括抗菌作用,该化合物可能作为开发新型抗菌剂的基础 .

神经保护特性

吡唑与神经保护特性有关,表明“2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶”可能对治疗神经退行性疾病有益 .

降血糖潜力

吡唑存在于降血糖药物中,表明该化合物可能通过进一步的药理学研究用于控制糖尿病 .

抗惊厥应用

对吡唑衍生物的抗惊厥特性的研究可能会导致开发治疗癫痫的新方法,其中“2-[(3,5-二甲基-1H-吡唑-1-基)甲基]哌啶”是关键成分 .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with biological targets involved in these diseases, such as the Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine might interact with its targets in a similar manner, leading to changes in the biological function of the targets.

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may affect pathways related to these diseases.

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities , suggesting that 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine may have similar effects.

实验室实验的优点和局限性

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine has a variety of advantages and limitations for lab experiments. One of the main advantages of using 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is its versatility; it can be used in a variety of synthetic reactions, making it an ideal starting material for a wide range of experiments. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine is relatively inexpensive and readily available, making it a cost-effective choice for lab experiments. However, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine can be difficult to work with, as it can react with a variety of compounds and can be sensitive to reaction conditions.

未来方向

There are a variety of potential future directions for 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine. One potential direction is the development of novel drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes. Another potential direction is the development of novel materials, such as polymers, nanomaterials, and composites. Additionally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine could be used to develop novel synthetic reactions, such as the development of new catalysts or the synthesis of novel compounds. Finally, 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine could be used to develop new methods for organic synthesis, such as the use of alternative reaction conditions or the use of new catalysts.

属性

IUPAC Name |

2-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-5-3-4-6-12-11/h7,11-12H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEUMBYEBAKUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)

![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)